molecular formula C13H18Br2O B13525297 1-Bromo-2-(2-bromo-1-(pentyloxy)ethyl)benzene

1-Bromo-2-(2-bromo-1-(pentyloxy)ethyl)benzene

Cat. No.: B13525297
M. Wt: 350.09 g/mol
InChI Key: WSXUQLSQFIJAKC-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-bromo-1-(pentyloxy)ethyl)benzene is an organobromine compound with a complex structure that includes a benzene ring substituted with bromine and pentyloxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(2-bromo-1-(pentyloxy)ethyl)benzene typically involves multiple steps. One common method is the bromination of 2-(pentyloxy)ethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(2-bromo-1-(pentyloxy)ethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to remove the bromine atoms.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium hydroxide can yield 2-(pentyloxy)ethylphenol, while oxidation with potassium permanganate can produce 2-(pentyloxy)ethylbenzoic acid.

Scientific Research Applications

1-Bromo-2-(2-bromo-1-(pentyloxy)ethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2-bromo-1-(pentyloxy)ethyl)benzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the pentyloxyethyl group can influence the compound’s solubility and reactivity. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological applications.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-ethylbenzene: Similar structure but lacks the pentyloxy group.

    2-Bromo-1-(pentyloxy)benzene: Similar but with different substitution pattern.

    1-Bromo-2-(2-bromoethyl)benzene: Similar but without the pentyloxy group.

Uniqueness

1-Bromo-2-(2-bromo-1-(pentyloxy)ethyl)benzene is unique due to the presence of both bromine and pentyloxyethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research purposes.

Properties

Molecular Formula

C13H18Br2O

Molecular Weight

350.09 g/mol

IUPAC Name

1-bromo-2-(2-bromo-1-pentoxyethyl)benzene

InChI

InChI=1S/C13H18Br2O/c1-2-3-6-9-16-13(10-14)11-7-4-5-8-12(11)15/h4-5,7-8,13H,2-3,6,9-10H2,1H3

InChI Key

WSXUQLSQFIJAKC-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(CBr)C1=CC=CC=C1Br

Origin of Product

United States

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